![molecular formula C9H5BrClNO B1393825 6-Bromo-2-chloro-1H-indole-3-carbaldehyde CAS No. 1221792-00-2](/img/structure/B1393825.png)
6-Bromo-2-chloro-1H-indole-3-carbaldehyde
Overview
Description
6-Bromo-2-chloro-1H-indole-3-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 1221792-00-2 and a molecular weight of 258.5 . The IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrClNO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can be easily oxidized to indole-3-carboxylic acid . It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 257 - 258 degrees .Scientific Research Applications
Marine Sponge Alkaloids
A study identified 6-bromo-2-chloro-1H-indole-3-carbaldehyde as part of the bisindole alkaloids isolated from the marine sponge Smenospongia sp. These compounds are of interest for their potential biological activities and structural uniqueness (McKay et al., 2002).
Molecular Interactions and Characterization
Another research explored the molecular interactions and characterization of a compound related to this compound. This study highlighted the significance of understanding intermolecular interactions and their implications in designing new molecules (Barakat et al., 2017).
Antibacterial Activities
The compound has been used in the synthesis of indole-3-carbaldehyde semicarbazone derivatives, which showed promising antibacterial activities against various bacterial strains. This indicates its potential in the development of new antibacterial agents (Carrasco et al., 2020).
Crystal Structure Analysis
Research on 5-Bromo-1H-indole-3-carbaldehyde, a related compound, focused on its crystal structure analysis. Understanding its structural aspects can be crucial for its application in material science and pharmaceuticals (Ali, Halim, & Ng, 2005).
Marine Bryozoan Derivatives
A study on the marine bryozoan Flustra foliacea identified derivatives of this compound, contributing to the understanding of marine natural products and their potential therapeutic applications (Peters, König, Terlau, & Wright, 2002).
Indonesian Sponge Study
The compound has also been isolated from the Indonesian sponge Iotrochota purpurea. Such studies expand the knowledge of marine-derived natural products and their possible pharmaceutical uses (Ibrahim et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde is CYP2A6 , a key enzyme involved in nicotine metabolism . This compound acts as an inhibitor of CYP2A6, which can potentially reduce cigarette smoking .
Mode of Action
This compound interacts with its target, CYP2A6, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition results in a decrease in the metabolism of nicotine, which can potentially lead to a reduction in cigarette smoking .
Biochemical Pathways
The compound affects the nicotine metabolic pathway, specifically the CYP2A6-mediated metabolism of nicotine . By inhibiting CYP2A6, the compound reduces the conversion of nicotine to cotinine, a major metabolite of nicotine. This can lead to a decrease in the desire to smoke.
Result of Action
The molecular effect of this compound’s action is the inhibition of CYP2A6, leading to a decrease in nicotine metabolism . On a cellular level, this can result in reduced nicotine-induced signaling, potentially leading to a decrease in the desire to smoke.
properties
IUPAC Name |
6-bromo-2-chloro-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWHDYUIBRZNGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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